molecular formula C10H8BrClN4S B3216630 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide CAS No. 1172271-74-7

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide

Cat. No.: B3216630
CAS No.: 1172271-74-7
M. Wt: 331.62
InChI Key: RKODRRLLKWYBIC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a chemical compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antitubercular activity , suggesting potential targets within these types of cells.

Mode of Action

It is known that similar compounds can inhibit the growth rate in one or more cell lines , suggesting a potential cytostatic or cytotoxic effect.

Biochemical Pathways

Given its potential antimicrobial and antitubercular activity , it may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability .

Result of Action

Similar compounds have been shown to have antimicrobial and antitubercular activity , suggesting that this compound may also have similar effects.

Action Environment

Similar compounds have been shown to retain their activity under a variety of conditions , suggesting that this compound may also be stable and effective in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide typically involves the reaction of 4-chloroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which is then cyclized to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: New derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is being studied for its potential use in developing new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves interaction with specific molecular targets, making it a candidate for drug development.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives

  • 4-Chlorophenyl derivatives

  • Thiosemicarbazone derivatives

Uniqueness: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide stands out due to its unique combination of structural features and biological activities. Its chlorophenyl group contributes to its reactivity and binding affinity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKODRRLLKWYBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Reactant of Route 2
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Reactant of Route 3
Reactant of Route 3
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Reactant of Route 4
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Reactant of Route 5
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Reactant of Route 6
Reactant of Route 6
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide

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